![molecular formula C26H22ClN3O4 B2454220 3-(3-氯苯基)-8-甲氧基-1-(3-甲氧基苄基)-5-甲基-1H-嘧啶并[5,4-b]吲哚-2,4(3H,5H)-二酮 CAS No. 893307-43-2](/img/new.no-structure.jpg)
3-(3-氯苯基)-8-甲氧基-1-(3-甲氧基苄基)-5-甲基-1H-嘧啶并[5,4-b]吲哚-2,4(3H,5H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Suzuki–Miyaura 偶联反应
Suzuki–Miyaura (SM) 偶联反应是一种强大的形成碳-碳键的方法。它涉及在钯催化剂的帮助下,有机硼化合物与有机卤化物或假卤化物的交叉偶联。 该化合物在 SM 偶联反应中可用作有机硼试剂 。它温和的反应条件和官能团耐受性使其在合成复杂分子方面具有价值。
5H-嘧啶并[5,4-b]吲哚衍生物的合成
该化合物的结构表明其在合成 5H-嘧啶并[5,4-b]吲哚衍生物中具有潜在的应用。 研究人员已经探索了它作为构建具有多种生物活性的吲哚类杂环的关键中间体的用途 。这些衍生物可能在药物发现和药物化学中找到应用。
质子脱硼反应
质子脱硼反应涉及从有机硼化合物中去除硼原子。该化合物的硼部分可以参与此类转化,导致形成新的含吲哚分子。 研究人员已经研究了使用各种硼试剂(包括与我们的化合物相关的试剂)的质子脱硼策略 。这些反应在合成化学和材料科学中具有重要意义。
抗癌潜力
鉴于其独特的结构,该化合物可能表现出有趣的生物学特性。研究人员可以探索其作为抗癌剂的潜力。计算研究和体外分析可以揭示其与细胞靶标(包括 DNA、酶或受体)的相互作用。 调查其细胞毒性和作用机制将至关重要 .
材料科学和有机电子学
有机半导体在电子器件中起着至关重要的作用。该化合物的 π 共轭体系和富电子特性使其成为有机场效应晶体管 (OFET)、有机光伏 (OPV) 或有机发光二极管 (OLED) 的潜在候选者。 研究人员可以探索其在薄膜中的电荷传输特性和稳定性 .
属性
CAS 编号 |
893307-43-2 |
|---|---|
分子式 |
C26H22ClN3O4 |
分子量 |
475.93 |
IUPAC 名称 |
3-(3-chlorophenyl)-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O4/c1-28-22-11-10-20(34-3)14-21(22)23-24(28)25(31)30(18-8-5-7-17(27)13-18)26(32)29(23)15-16-6-4-9-19(12-16)33-2/h4-14H,15H2,1-3H3 |
InChI 键 |
RKKJFJYYWYQJTN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)OC)C5=CC(=CC=C5)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluorophenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2454138.png)
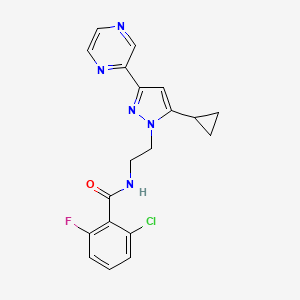
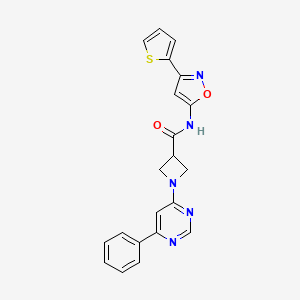
![4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride](/img/structure/B2454144.png)
![1-(4-chlorophenyl)-N-(2-{5-[(3-chlorophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentane-1-carboxamide](/img/structure/B2454149.png)
![(1R,5R)-Bicyclo[3.2.0]heptane-6-one](/img/structure/B2454150.png)
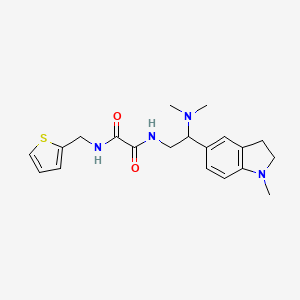
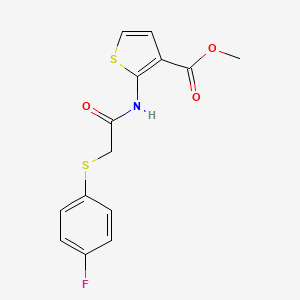
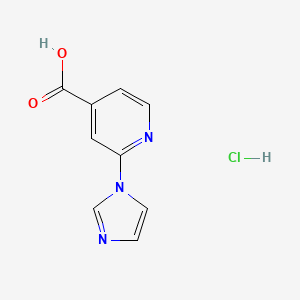
![Potassium trifluoro[(3-fluorophenyl)methyl]boranuide](/img/structure/B2454155.png)
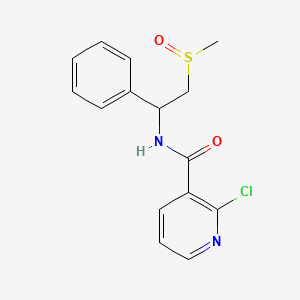
![N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2,5-dichlorobenzamide](/img/structure/B2454158.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)
